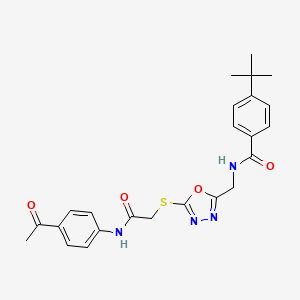

N-((5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(tert-butyl)benzamide

Description

Properties

IUPAC Name |

N-[[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-tert-butylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O4S/c1-15(29)16-7-11-19(12-8-16)26-20(30)14-33-23-28-27-21(32-23)13-25-22(31)17-5-9-18(10-6-17)24(2,3)4/h5-12H,13-14H2,1-4H3,(H,25,31)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXLZDBWDNQJJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(tert-butyl)benzamide is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Oxadiazole Ring : The oxadiazole ring is synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.

- Introduction of Acetylphenyl Group : The 4-acetylphenyl group is introduced through nucleophilic substitution using 4-acetylphenylamine.

- Final Compound Formation : The intermediate product is reacted with tert-butyl isocyanate to yield the final compound.

Biological Activity

The biological activity of this compound has been evaluated in various studies. Key findings are summarized below:

Anticancer Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance:

- Cell Line Studies : In vitro studies demonstrated that derivatives with similar structures showed selective anti-proliferative activity against liver (HepG2) and breast (MCF-7) cancer cell lines without affecting normal fibroblasts (WI-38). The mechanism involved cell cycle arrest and apoptosis induction through the upregulation of p53 and caspase 3 expression while downregulating cdk1 and reducing MAPK and Topo II levels at submicromolar concentrations .

Enzyme Inhibition

N-(5-(substituted phenyl)-1,3,4-thiadiazol-2-yl) derivatives have shown promising results in enzyme inhibition:

- Cholinesterase Inhibition : Compounds with similar structures have demonstrated effective inhibition of human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE), indicating potential applications in treating neurodegenerative diseases .

The mechanisms underlying the biological activities of this compound can be attributed to:

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating key apoptotic pathways.

- Cell Cycle Arrest : It disrupts the normal progression of the cell cycle, leading to growth inhibition in cancerous cells.

- Enzyme Interaction : It interacts with various enzymes involved in cellular signaling pathways, thereby modulating their activity.

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives in preclinical models:

-

Study on Anti-Proliferative Effects : A study evaluated the anti-proliferative effects of oxadiazole derivatives on HepG2 and MCF-7 cell lines. Results indicated significant cytotoxic effects at low concentrations .

Compound IC50 (µM) Cell Line Compound 1 0.5 HepG2 Compound 2 0.8 MCF-7 -

Enzyme Inhibition Study : Another study focused on enzyme inhibition profiles where similar compounds were assessed for their inhibitory effects on hAChE and hBChE.

Compound hAChE IC50 (µM) hBChE IC50 (µM) Compound A 0.9 1.5 Compound B 1.0 2.0

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related molecules:

Key Observations:

- Oxadiazole vs. Thiazolidinone/Thiadiazole: The oxadiazole core in the target compound offers greater metabolic stability compared to thiazolidinones, which are prone to ring-opening .

- The 4-acetylphenyl group may mimic electron-withdrawing substituents in anticancer agents (e.g., nitro or chloro groups in ), suggesting possible kinase inhibition.

Physicochemical Properties

Q & A

Q. What are the key steps and optimal reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, including thioether bond formation, amide coupling, and oxadiazole ring assembly. Critical parameters include:

- Catalysts/Reagents : Use of coupling agents (e.g., EDC/HOBt) for amide bond formation and bases (e.g., K₂CO₃) for nucleophilic substitutions .

- Solvents : Polar aprotic solvents (e.g., DMF, acetone) to enhance reaction efficiency .

- Temperature : Controlled reflux (e.g., 60–80°C) to optimize yields while minimizing side reactions .

- Purification : Column chromatography or recrystallization (ethanol/water) to isolate the final product .

Table 1 : Example Synthesis Optimization

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thioether formation | K₂CO₃, acetone, reflux | 75–85 | |

| Amide coupling | EDC, HOBt, DMF, RT | 60–70 |

Q. Which spectroscopic techniques are essential for structural confirmation?

- NMR Spectroscopy : ¹H/¹³C NMR to verify connectivity of the oxadiazole, tert-butyl, and acetylphenyl groups .

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .

- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) and thioether (C-S) stretches .

Q. How can solubility challenges in biological assays be addressed?

- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound .

- Surfactants : Add Tween-80 or PEG-400 to improve aqueous dispersion .

- pH Adjustment : Buffered solutions (e.g., PBS at pH 7.4) to enhance stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Analog Synthesis : Modify substituents (e.g., replace tert-butyl with cyclopropyl or acetylphenyl with nitro groups) to assess impact on bioactivity .

- Biological Testing : Screen analogs against target enzymes (e.g., kinases) using IC₅₀ assays .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and guide rational design .

Q. What methods resolve discrepancies in reported biological activity data?

- Dose-Response Curves : Validate potency across multiple concentrations to rule out false positives/negatives .

- Purity Analysis : Use HPLC (≥95% purity threshold) to exclude impurities as confounding factors .

- Assay Replication : Repeat studies under standardized conditions (e.g., cell line passage number, serum-free media) .

Q. What in silico strategies predict target interactions and mechanism of action?

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., 100 ns trajectories) to assess binding stability .

- Pharmacophore Modeling : Identify critical interaction motifs (e.g., hydrogen bonds with oxadiazole S atoms) .

- Free Energy Calculations : Use MM-PBSA/GBSA to quantify binding affinities .

Data Contradiction Analysis

Q. How to interpret conflicting data on enzymatic inhibition potency?

- Source Comparison : Cross-reference assay protocols (e.g., ATP concentration in kinase assays may vary) .

- Metabolic Stability : Check for compound degradation in cell-based vs. cell-free assays using LC-MS .

- Species Specificity : Test human vs. murine enzyme isoforms to explain variability .

Experimental Design Considerations

Q. What controls are critical in cytotoxicity assays?

- Positive Controls : Use staurosporine or doxorubicin to validate assay sensitivity .

- Vehicle Controls : Include DMSO-only groups to exclude solvent toxicity .

- Replicate Number : Minimum triplicate runs with statistical validation (p < 0.05) .

Methodological Resources

- Synthesis Protocols : Refer to multi-step procedures in .

- Characterization Data : NMR/MS spectra templates in .

- Computational Tools : Open-source software (AutoDock, GROMACS) for docking/MD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.